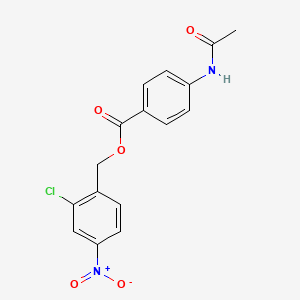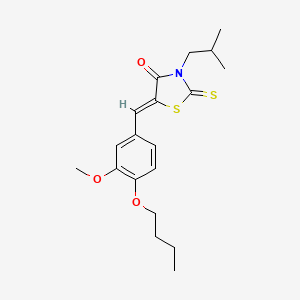![molecular formula C15H17O2P B5151715 [bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)
[bis(2-methylphenyl)phosphoryl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(2-methylphenyl)phosphoryl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder with the molecular formula C15H17O2P and a molecular weight of 270.27 g/mol. In
Wirkmechanismus
The mechanism of action of [bis(2-methylphenyl)phosphoryl]methanol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[bis(2-methylphenyl)phosphoryl]methanol has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It can also increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [bis(2-methylphenyl)phosphoryl]methanol is its versatility. It can be used in various fields such as medicine, agriculture, and industry. It also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one of the main limitations of [bis(2-methylphenyl)phosphoryl]methanol is its cost. It is a relatively expensive compound, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of [bis(2-methylphenyl)phosphoryl]methanol. In medicine, further research is needed to determine its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. In agriculture, further research is needed to determine its potential use in the treatment of plant diseases caused by fungi and bacteria. In industry, further research is needed to determine its potential use in the production of polymers and resins.
Conclusion
In conclusion, [bis(2-methylphenyl)phosphoryl]methanol is a versatile chemical compound that has potential applications in various fields such as medicine, agriculture, and industry. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. While it has several advantages such as versatility and low toxicity, its cost can limit its use in certain applications. Further research is needed to determine its full potential in various fields and to develop more cost-effective synthesis methods.
Synthesemethoden
[bis(2-methylphenyl)phosphoryl]methanol can be synthesized through a multistep process involving the reaction of 2-methylphenol with phosphorus oxychloride, followed by the reaction of the resulting intermediate with formaldehyde. The final product is obtained by the addition of water to the reaction mixture and purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
[bis(2-methylphenyl)phosphoryl]methanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, [bis(2-methylphenyl)phosphoryl]methanol has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
In agriculture, [bis(2-methylphenyl)phosphoryl]methanol has been shown to have insecticidal properties and can be used as a pesticide. It has also been studied for its potential use in the treatment of plant diseases caused by fungi and bacteria.
In industry, [bis(2-methylphenyl)phosphoryl]methanol can be used as a flame retardant and a plasticizer. It has also been studied for its potential use in the production of polymers and resins.
Eigenschaften
IUPAC Name |
bis(2-methylphenyl)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-12-7-3-5-9-14(12)18(17,11-16)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXLZBJXIVPMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CO)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl)phosphorylmethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)



![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)

![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)